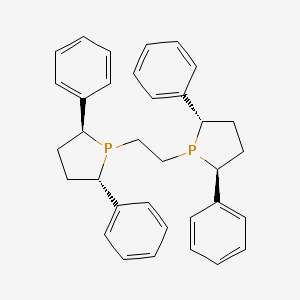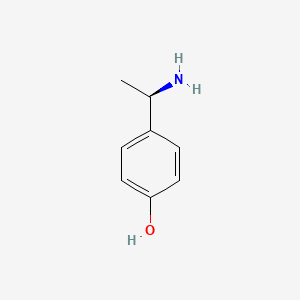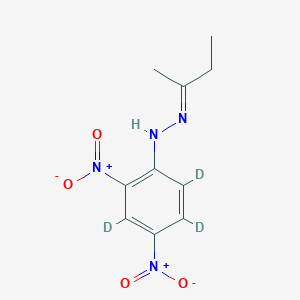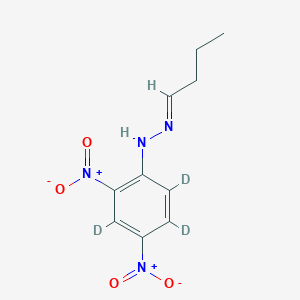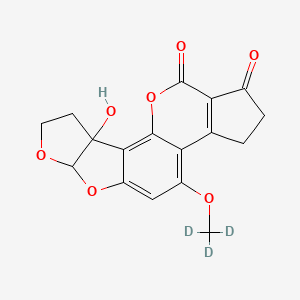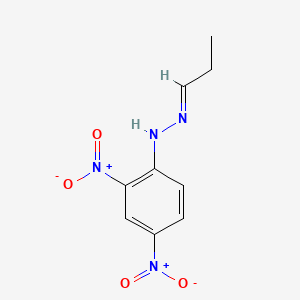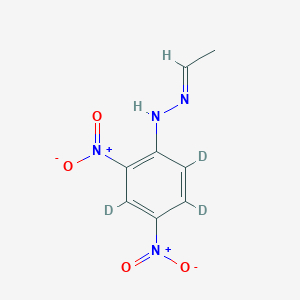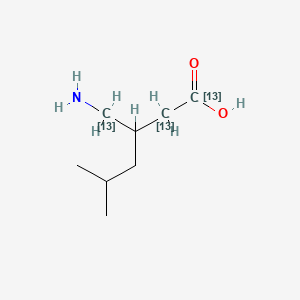
D2-(R)-Deprenyl HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D2-®-Deprenyl Hydrochloride, also known as Selegiline Hydrochloride, is a selective monoamine oxidase B inhibitor. It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. This compound has neuroprotective properties and is known to enhance dopaminergic activity in the brain.
Aplicaciones Científicas De Investigación
D2-®-Deprenyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and neuroprotection.
Medicine: It is extensively researched for its therapeutic potential in neurodegenerative diseases and depression.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D2-®-Deprenyl Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of ®-N-methyl-N-propargyl-2-aminopropane.
Alkylation: This intermediate is then alkylated using propargyl bromide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of D2-®-Deprenyl Hydrochloride typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the alkylation and hydrochloride formation steps.
Purification: The product is purified using crystallization or recrystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: D2-®-Deprenyl Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates are often employed.
Major Products:
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Derivatives with reduced propargyl groups.
Substitution Products: Compounds with substituted propargyl groups.
Comparación Con Compuestos Similares
Rasagiline: Another monoamine oxidase B inhibitor with similar therapeutic effects.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Uniqueness: D2-®-Deprenyl Hydrochloride is unique due to its selective inhibition of monoamine oxidase B, which results in fewer side effects compared to non-selective inhibitors. Additionally, its neuroprotective properties make it a valuable compound in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
1254320-90-5 |
|---|---|
Fórmula molecular |
C13H15ND2∙HCl |
Peso molecular |
225.75 |
Pureza |
> 95% |
Sinónimos |
(R)-N-(1,1-dideuteroprop-2-ynyl)-N-methyl-1-phenylpropan-2-amine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


